molecular formula C12H16F3NO3 B3172108 2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine CAS No. 946715-30-6

2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine

Cat. No.: B3172108
CAS No.: 946715-30-6
M. Wt: 279.26 g/mol
InChI Key: UMJDUNSHRDAKIU-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine is a phenylamine derivative featuring a trifluoromethyl (-CF₃) group at the para position and a polyether chain (-OCH₂CH₂OCH₂CH₂OCH₃) at the ortho position of the aromatic ring. This combination of substituents confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic ether chain and increased lipophilicity from the -CF₃ group.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3/c1-17-4-5-18-6-7-19-11-3-2-9(8-10(11)16)12(13,14)15/h2-3,8H,4-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDUNSHRDAKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine , with the CAS number 946715-30-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

The molecular formula of the compound is C12H16F3NO3C_{12}H_{16}F_3NO_3. It features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of methoxyethoxy moieties may influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC12H16F3NO3C_{12}H_{16}F_3NO_3
CAS Number946715-30-6
Molecular Weight315.38 g/mol
Hazard ClassificationIrritant

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines:

  • Cytotoxic Activity : Several studies reported IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). For example, one compound demonstrated an IC50 of 0.65 µM against MCF-7 cells, indicating potent cytotoxicity .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells. This was evidenced by increased levels of p53 and activation of caspase-3, leading to programmed cell death .

Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Carbonic Anhydrases (CAs) : Some derivatives have shown selective inhibition against membrane-bound carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Notably, one compound exhibited K_i values as low as 89 pM against hCA IX .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of various derivatives on MCF-7 cells, revealing that modifications in the phenyl ring significantly affected antiproliferative activities. Compounds with halogen substitutions showed decreased efficacy compared to their non-halogenated counterparts .
  • In Vivo Evaluation : Although most studies focus on in vitro assays, there is a growing interest in evaluating the in vivo efficacy of these compounds. Preliminary results suggest that certain derivatives can inhibit tumor growth in animal models, although comprehensive studies are still required .

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds similar to This compound :

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study 1MCF-70.65Apoptosis induction via p53
Study 2HeLa1.5Caspase activation
Study 3PANC-12.41Inhibition of hCA IX

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., trifluoromethyl groups, ether chains, or aromatic amines) and are analyzed for comparative insights:

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine C₁₃H₁₈F₃NO₃ 305.3 -CF₃, -OCH₂CH₂OCH₂CH₂OCH₃ (polyether chain)
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.3 -CF₃, -OCH₃, -CH₃ (methylphenoxy)
4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine C₁₂H₁₃F₃N₂O₂Si 302.3 -CF₃, -NO₂, -C≡C-Si(CH₃)₃ (trimethylsilyl ethynyl)
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride C₁₂H₁₂F₃N₂O·HCl 292.7 -CF₃O, indole core, -CH₂NH₂·HCl
Example 236 (EP 4 374 877 A2) C₃₆H₄₀F₆N₆O₆ 790.7 -CF₃, -OCH₂CH₂OCH₂CH₂OCH₃ (polyether chain), pyrimidine core

Key Observations :

  • Trifluoromethyl Group : Present in all compounds, contributing to metabolic stability and lipophilicity.
  • Ether Chains: The target compound and Example 236 share polyether chains, which improve aqueous solubility compared to non-polar analogs (e.g., methylphenoxy in ).
  • Aromatic Cores : The indole derivative and pyrimidine-based Example 236 exhibit distinct electronic properties compared to phenylamine derivatives.
Physicochemical Properties
  • Solubility: The polyether chain in the target compound and Example 236 enhances solubility in polar solvents (e.g., ethanol/water mixtures) compared to nitro- or silyl-containing analogs .
  • logP : The trifluoromethyl group increases logP (lipophilicity), but this is moderated by hydrophilic ether chains. For instance, the target compound (logP estimated ~2.5) is less lipophilic than 4-nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine (logP ~3.1) .
  • Stability : Silyl-protected ethynyl groups (e.g., in ) may confer hydrolytic instability compared to ether-linked analogs.

Q & A

What are the most effective synthetic routes for 2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via multi-step protocols involving nucleophilic aromatic substitution (NAS) or coupling reactions. For instance, describes a method using azaspiro[4.5]dec-9-ene-9-carboxylic acid derivatives and aryl amines under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)) in solvents like 1,2-dimethoxyethane. Yield optimization (e.g., 24% in Example 440) depends on stoichiometric ratios, reaction time (~16 hours), and purification via reverse-phase HPLC with methanol/water gradients . Alternative routes may involve protecting group strategies for the methoxyethoxyethoxy chain, as seen in trifluoromethylphenylamine analogs ().

How can HPLC and LCMS be utilized to resolve structural ambiguities in derivatives of this compound?

Answer:
HPLC retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) and LCMS data (e.g., m/z 861.4 [M+H]⁺) are critical for confirming purity and structure (). For isomers or byproducts, orthogonal methods like high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, NOESY) are recommended. In cases of overlapping peaks, gradient optimization (e.g., 0.1% formic acid in water/methanol) on YMC-Actus Triart C18 columns improves resolution .

What experimental strategies can address contradictory bioactivity data in receptor-binding assays involving this compound?

Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or target conformational states. To mitigate this:

  • Perform dose-response curves across multiple replicates.
  • Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinity.
  • Evaluate metabolic stability (e.g., microsomal incubation) to rule out false negatives due to rapid degradation ().
  • Computational docking studies (e.g., AutoDock Vina) can model interactions with trifluoromethyl and methoxyethoxy groups in receptor pockets .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Answer:
The electron-withdrawing trifluoromethyl group (-CF₃) reduces electron density on the phenyl ring, enhancing resistance to oxidative degradation and altering π-π stacking interactions. This is critical in medicinal chemistry applications, as shown in for analogs with improved metabolic stability. Hammett substituent constants (σₘ = 0.43 for -CF₃) guide predictions of reaction rates in electrophilic substitutions .

What are the best practices for characterizing the stability of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis. Fluorinated aryl amines often show instability under strongly acidic/basic conditions due to hydrolysis of the trifluoromethyl group ().
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Methoxyethoxyethoxy chains may degrade above 150°C ().
  • Light Sensitivity: Store samples in amber vials under inert gas to prevent photodegradation of the aryl amine .

How can researchers design SAR studies to evaluate the role of the methoxyethoxyethoxy substituent?

Answer:
Structure-activity relationship (SAR) studies should compare analogs with:

  • Shorter/longer polyether chains (e.g., methoxy vs. ethoxyethoxy).
  • Alternative substituents (e.g., methyl, halogen) at the 5-position.
    Key parameters include logP (for lipophilicity), polar surface area (PSA), and in vitro permeability (e.g., Caco-2 assays). highlights analogs with modified ether chains showing varied retention times (m/z 850–1069 [M+H]⁺), correlating with solubility and target engagement .

What computational methods are suitable for predicting the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate binding to targets (e.g., kinases, GPCRs) using AMBER or GROMACS, focusing on hydrogen bonding with the aniline NH and van der Waals interactions with -CF₃.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions ( ).
  • Pharmacophore Modeling: Align the methoxyethoxyethoxy chain with known active site motifs ().

How can researchers resolve discrepancies in NMR spectra caused by rotational isomerism in the polyether chain?

Answer:
The methoxyethoxyethoxy chain introduces conformational flexibility, leading to split signals in ¹H/¹³C NMR. Strategies include:

  • Acquiring spectra at elevated temperatures (e.g., 60°C) to reduce line broadening.
  • Using deuterated DMSO-d₆ or CDCl₃ to enhance resolution.
  • Employing 2D techniques (e.g., COSY, ROESY) to assign overlapping peaks ().

What safety protocols are essential when handling this compound, given fluorinated analogs’ toxicity profiles?

Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.
  • Monitor for fluoride release during decomposition using ion-selective electrodes.
  • Follow EPA/ECHA guidelines for waste disposal ().

How can the compound’s solubility be optimized for in vivo studies without structural modification?

Answer:

  • Use co-solvents (e.g., PEG 400, DMSO) at <10% v/v to avoid toxicity.
  • Prepare cyclodextrin inclusion complexes for aqueous formulations.
  • Adjust pH to ionize the aniline group (pKa ~4.5) for salt formation ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine
Reactant of Route 2
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2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine

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